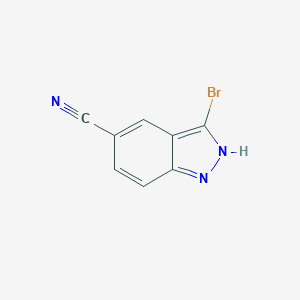

3-bromo-1H-indazole-5-carbonitrile

Descripción general

Descripción

Inhibitory Effects of Indazole Derivatives

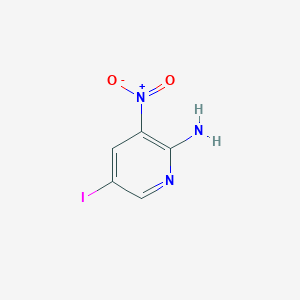

The study of indazole derivatives has shown that certain substitutions on the indazole ring can significantly affect their biological activity. Specifically, 1H-indazole-7-carbonitrile has demonstrated potent inhibitory effects on nitric oxide synthases (NOS), with a particular preference for constitutive NOS over inducible NOS. The introduction of a bromine atom at the 3-position of the indazole ring, as in 3-bromo-1H-indazole-5-carbonitrile, has been found to enhance the inhibitory effects by tenfold. This suggests that the bromine substitution plays a critical role in the compound's interaction with the active site of NOS, as supported by X-ray structures .

Synthesis and Reactivity of Bromoisothiazole Carbonitriles

While not directly related to 3-bromo-1H-indazole-5-carbonitrile, studies on the reactivity of 3-bromoisothiazole-5-carbonitriles with secondary dialkylamines have provided insights into the behavior of brominated heterocycles. These compounds typically yield amino-substituted derivatives, although the reaction can vary depending on the nucleophilicity of the amine. The mechanisms of these transformations have been discussed, offering a foundation for understanding the reactivity of similar brominated heterocycles .

Regioselective Hydrodehalogenation

The regioselective hydrodehalogenation of dihaloisothiazoles to monohalogenated isothiazoles, such as 3-bromoisothiazole-4-carbonitrile, has been achieved with high yields. This process involves the use of metal dust and formic acid, and it has been shown that the reaction can proceed with retention of the bromine atom at the 3-position. The resulting 3-bromoisothiazole compounds have been further reacted with cyclic dialkylamines, leading to unexpected products, which underscores the complexity of reactions involving brominated heterocycles .

Structural Analysis of Brominated Indazole Derivatives

The crystal structure of a related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, has been determined through X-ray diffraction. This study provides detailed information on the molecular geometry and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the physical properties of brominated indazole derivatives. Although this compound is not 3-bromo-1H-indazole-5-carbonitrile, the structural analysis can offer valuable insights into the potential molecular geometry and interactions of the latter .

Aplicaciones Científicas De Investigación

-

Synthesis of Indazoles

- Field : Organic Chemistry

- Application : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

- Methods : The strategies for the synthesis of indazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

- Results : This approach has been used to synthesize a wide variety of 1H-indazoles in good to excellent yields .

-

Biological Potential of Indole Derivatives

- Field : Pharmacology

- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Methods : Researchers synthesize various scaffolds of indole for screening different pharmacological activities .

- Results : Indole-based chalcone derivatives reported as COX-1 and COX-2 inhibitor .

-

Phosphoinositide 3-Kinase δ Inhibitors

- Field : Pharmacology

- Application : Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .

- Methods : The development of these inhibitors involves the synthesis of indazoles, including reactions under catalyst- and solvent-free conditions .

- Results : Several recently marketed drugs contain the indazole structural motif .

-

Antiviral Agents

- Field : Virology

- Application : Indole derivatives have been reported to have antiviral activities .

- Methods : Researchers synthesize various scaffolds of indole for screening different pharmacological activities .

- Results : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

-

Antihypertensive Agents

- Field : Pharmacology

- Application : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive agents .

- Methods : The development of these inhibitors involves the synthesis of indazoles, including reactions under catalyst- and solvent-free conditions .

- Results : Several recently marketed drugs contain the indazole structural motif .

-

Antidepressant Agents

- Field : Pharmacology

- Application : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antidepressant agents .

- Methods : The development of these inhibitors involves the synthesis of indazoles, including reactions under catalyst- and solvent-free conditions .

- Results : Several recently marketed drugs contain the indazole structural motif .

Safety And Hazards

Propiedades

IUPAC Name |

3-bromo-2H-indazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrN3/c9-8-6-3-5(4-10)1-2-7(6)11-12-8/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHZCDQLDZQYPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624024 | |

| Record name | 3-Bromo-2H-indazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-1H-indazole-5-carbonitrile | |

CAS RN |

395101-67-4 | |

| Record name | 3-Bromo-2H-indazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.